5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H10BrClO3S |
|---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |
InChI Key |
HOGYKGWUVHEPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yloxy)benzene, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Sulfonating Agent
The primary application of 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is as a sulfonating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic compounds, which is crucial for synthesizing sulfonamides and sulfonate esters. These compounds serve as important intermediates in the development of pharmaceuticals and agrochemicals .
Nucleophilic Substitution Reactions
The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols. The major products formed include:
- Sulfonamides : Resulting from reactions with amines.
- Sulfonate Esters : Formed when reacting with alcohols .
Biological Research
Modification of Biomolecules
In biological research, this compound is utilized to modify biomolecules such as proteins and peptides. The introduction of sulfonyl groups can significantly alter the biological activity and stability of these biomolecules, making this compound useful in drug development and biochemical studies .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics or enhancing existing treatments.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its capability to introduce functional sulfonyl groups makes it valuable for creating various materials with specific properties .
Table 1: Comparison of Reaction Products
| Reaction Type | Nucleophile Used | Major Product | Application |
|---|---|---|---|
| Nucleophilic Substitution | Amines | Sulfonamides | Pharmaceuticals |
| Nucleophilic Substitution | Alcohols | Sulfonate Esters | Agrochemicals |
Table 2: Antimicrobial Activity of Related Compounds
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly alter the reactivity of benzenesulfonyl chlorides. Below is a comparative analysis:
Electron-Withdrawing Substituents
5-Bromo-2-cyanobenzene-1-sulfonyl chloride (CAS: 1257415-88-5) Formula: C₇H₃BrClNO₂S; MW: 280.53 g/mol . The cyano group (-CN) is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. This increases reactivity in nucleophilic substitutions but may reduce stability under basic conditions .
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS: 915763-79-0)
- Formula : C₇H₃BrClF₃O₃S; MW : 339.51 g/mol .
- The trifluoromethoxy (-OCF₃) group combines electron withdrawal and lipophilicity. This enhances oxidative stability but may slow reactions due to steric and electronic effects .
Halogen-Substituted Analogues
5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS: 81226-68-8)
- Formula : C₆H₃BrCl₂O₂S; MW : 289.96 g/mol .
- The additional chlorine atom increases electrophilicity, making it more reactive than the target compound. However, it may also increase toxicity and corrosivity .
2-Bromo-5-fluorobenzenesulfonyl chloride (CAS: 771-67-5)
- Formula : C₆H₃BrClFO₂S; MW : 273.50 g/mol .
- Fluorine’s strong electron withdrawal enhances electrophilicity, but its small size reduces steric hindrance compared to isopropoxy .
Electron-Donating Substituents
5-Bromo-2-methoxybenzenesulfonyl chloride (CAS: 23095-05-8)
- Formula : C₇H₆BrClO₃S; MW : 293.59 g/mol .
- The methoxy (-OMe) group is less bulky than isopropoxy, leading to faster reaction kinetics in sulfonamide formation .
5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS: 2247102-73-2)
Comparative Data Table
Biological Activity
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and safety profile.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₀BrClO₂S
- Molecular Weight : 189.6 g/mol
- Functional Groups : Sulfonyl chloride, bromine, and propan-2-yloxy groups.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.9 µg/mL |
| Escherichia coli | >100 µg/mL |
| Bacillus subtilis | 5.0 µg/mL |
| Pseudomonas aeruginosa | 10.0 µg/mL |
Note : The compound exhibited potent activity against Staphylococcus aureus while showing limited effectiveness against Escherichia coli, indicating selective antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related sulfonamide compounds suggest that modifications to the aryl rings and sulfonamide group significantly influence biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances antibacterial potency, while steric hindrance from bulky substituents may reduce activity.
Case Study: SAR Analysis
A comparative analysis of various derivatives demonstrated that compounds with a para-bromo substitution on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This finding underscores the importance of electronic effects and steric factors in optimizing drug design .
Safety Profile
The safety profile of this compound indicates potential toxicity, particularly concerning skin and eye exposure. The compound is classified as harmful if swallowed and can cause severe skin burns .
Table 2: Safety Data Summary
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Corrosion | Causes severe skin burns |
| Eye Damage | Causes serious eye damage |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves chlorosulfonation of 5-bromo-2-isopropoxybenzene. Chlorosulfonic acid is added dropwise at 0–5°C to control exothermic reactions, followed by stirring at room temperature. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography isolates the product. Key parameters include stoichiometric excess of chlorosulfonic acid and inert atmosphere handling to prevent hydrolysis. The molecular formula (C₉H₁₀BrClO₃S) and molecular weight (313.60 g/mol) are confirmed via mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H NMR : δ ~1.3 ppm (isopropyl CH₃), δ ~4.5 ppm (OCH(CH₃)₂).
- 13C NMR : Sulfonyl chloride carbon at ~115 ppm.
- IR : S=O asymmetric/symmetric stretches at ~1370 cm⁻¹ and ~1180 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 313.60 (M⁺).
Purity (>95%) is validated via HPLC with UV detection at 254 nm .
Q. How does the steric hindrance from the isopropoxy group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?
- Methodological Answer : The ortho-positioned isopropoxy group creates steric bulk, slowing nucleophilic attack. Researchers should use high-boiling polar solvents (e.g., DMF) and elevated temperatures (80–100°C) for reactions with amines. Kinetic studies comparing reaction rates with analogous non-substituted sulfonyl chlorides can quantify steric effects. For example, reactions with aniline may require 24–48 hours for completion .
Advanced Research Questions
Q. What strategies resolve inconsistent yields in synthesizing sulfonamide derivatives from this compound?
- Methodological Answer : Yield variability often stems from competing hydrolysis. To mitigate:
- Use anhydrous solvents (e.g., THF over DCM) and molecular sieves.
- Pre-activate nucleophiles (e.g., pre-dry amines with MgSO₄).
- Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc 3:1).
Contradictory data may arise from trace moisture; Karl Fischer titration ensures solvent dryness .
Q. How can computational chemistry predict solvent effects on the stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Solvent parameters (dielectric constant, polarity) are incorporated via the SMD continuum model. Researchers can predict degradation pathways (e.g., hydrolysis) by comparing Gibbs free energies in water vs. toluene. Validation via experimental kinetics (e.g., half-life measurements in different solvents) refines computational models .
Q. What challenges arise in X-ray crystallography of this compound, and how can SHELX programs address them?
- Methodological Answer : Common issues include crystal twinning and disorder in the isopropoxy group. SHELXL refinement applies:
- ISOR restraints for anisotropic displacement parameters of Br and S atoms.
- TWIN commands to model twinned lattices (e.g., BASF parameter optimization).
Data collection at 100 K reduces thermal motion artifacts. For severe disorder, omit the problematic moiety and refine occupancy factors .
Q. How do isotopic labeling studies (e.g., 18O) clarify the hydrolysis mechanism of the sulfonyl chloride group?
- Methodological Answer : Introducing ¹⁸O-labeled water tracks oxygen incorporation into the sulfonic acid product. LC-MS analysis detects mass shifts (m/z +2 for ¹⁸O). Kinetic isotope effects (KIEs) differentiate between associative (SN2-like) and dissociative (SN1-like) mechanisms. For example, a KIE >1.0 supports a bimolecular pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
